3-[(ethylamino)methyl]-N-methyl-N-[2-(2-pyridinyl)ethyl]-2-pyridinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(ethylamino)methyl]-N-methyl-N-[2-(2-pyridinyl)ethyl]-2-pyridinamine, commonly known as EPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPM belongs to the class of pyridine derivatives, and its molecular formula is C16H22N4.
Mechanism of Action
The mechanism of action of EPM is not yet fully understood. However, it has been suggested that EPM may exert its antitumor effects by inhibiting the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. EPM has also been shown to inhibit the replication of the hepatitis B virus and the influenza virus.
Biochemical and Physiological Effects:
EPM has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. EPM has been shown to have a low toxicity profile and is well-tolerated in animal studies.
Advantages and Limitations for Lab Experiments
One of the advantages of using EPM in lab experiments is its low toxicity profile and high selectivity for cancer cells. However, one of the limitations of using EPM is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
Future research on EPM could focus on its potential use in combination with other chemotherapeutic agents for the treatment of cancer. Further studies could also investigate the molecular mechanisms underlying the antiviral and anti-inflammatory effects of EPM. Additionally, research could be conducted to improve the solubility and bioavailability of EPM to enhance its therapeutic potential.
Synthesis Methods
The synthesis of EPM involves the reaction of 2-bromopyridine with N-methyl-N-(2-hydroxyethyl)amine to form 2-(2-pyridinyl)ethyl-N-methyl-N-(2-hydroxyethyl)amine. This intermediate product is then reacted with ethyl chloroformate and triethylamine to form 3-[(ethylamino)methyl]-N-methyl-N-[2-(2-pyridinyl)ethyl]-2-pyridinamine.
Scientific Research Applications
EPM has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to possess antitumor, antiviral, and anti-inflammatory properties. EPM has also been investigated for its potential use as a diagnostic tool in the detection of cancer cells.
properties
IUPAC Name |
3-(ethylaminomethyl)-N-methyl-N-(2-pyridin-2-ylethyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4/c1-3-17-13-14-7-6-11-19-16(14)20(2)12-9-15-8-4-5-10-18-15/h4-8,10-11,17H,3,9,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEYJJBIJYJNHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(N=CC=C1)N(C)CCC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(ethylamino)methyl]-N-methyl-N-[2-(2-pyridinyl)ethyl]-2-pyridinamine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.